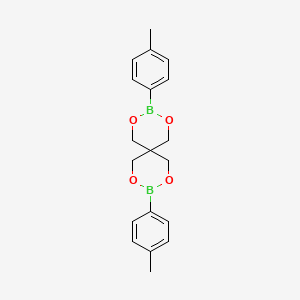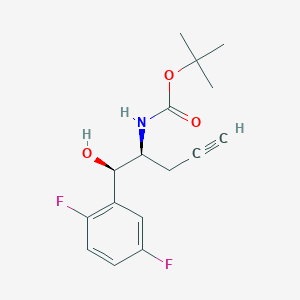![molecular formula C9H13ClO4 B13980752 2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate CAS No. 149839-19-0](/img/structure/B13980752.png)
2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate is an organic compound with the molecular formula C9H13O4Cl. It is a derivative of 2-propenoic acid and is characterized by the presence of a chloro-substituted oxopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate typically involves the esterification of 2-propenoic acid with 2-(3-chloro-1-oxopropoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the chloro and oxopropoxy groups, which can participate in nucleophilic substitution and other reactions.
類似化合物との比較
Similar Compounds
2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Characterized by the presence of a chloro-substituted oxopropoxy group.
2-(3-Bromo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with a bromo group instead of a chloro group.
2-(3-Iodo-1-oxopropoxy)ethyl 2-methyl-2-propenoate: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The uniqueness of 2-(3-Chloro-1-oxopropoxy)ethyl 2-methyl-2-propenoate lies in its specific reactivity and the presence of the chloro group, which can influence its chemical behavior and interactions. The chloro group can participate in various substitution reactions, making the compound versatile for different applications.
特性
CAS番号 |
149839-19-0 |
|---|---|
分子式 |
C9H13ClO4 |
分子量 |
220.65 g/mol |
IUPAC名 |
2-(3-chloropropanoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)9(12)14-6-5-13-8(11)3-4-10/h1,3-6H2,2H3 |
InChIキー |
WQCDPHUSSCQQEY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)


![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)


![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)





